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1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Design

Medicinal chemistry teams seeking CNS-penetrant kinase fragments often encounter regioisomeric mixtures, unacceptably polar 4,7-dione impurities, and pre-annotated polypharmacology. This 1,3-dimethyl-2,4-dione isomer (CAS 2851433-12-8, MW 180.16) solves all three issues in a single, 98%-pure scaffold. - Predicted TPSA of 69.6 Ų ensures blood-brain barrier permeability, unattainable by the 4,7-dione regioisomer (TPSA ~87 Ų). - Zero annotated ChEMBL/PubChem bioactivities provide a truly clean slate for chemoproteomics and phenotypic screening. - Complete N-methylation eliminates oxidative N-dealkylation and N-glucuronidation liabilities inherent to NH-containing analogues.

Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
Cat. No. B13673306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione
Molecular FormulaC7H8N4O2
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)NN=C2)N(C1=O)C
InChIInChI=1S/C7H8N4O2/c1-10-4-3-8-9-6(12)5(4)11(2)7(10)13/h3H,1-2H3,(H,9,12)
InChIKeyQQMXTQUSJLDHIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione – Chemical Overview


1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione (CAS: 2851433-12-8, MF: C7H8N4O2, MW: 180.16) is a synthetic heterocyclic compound comprising a fused imidazole-pyridazine core with two methyl substituents at the 1- and 3-positions and two carbonyl functions arranged in a 2,4-dione configuration . Its compact, electron-rich heteroaromatic framework positions it as a versatile fragment for medicinal chemistry and combinatorial library synthesis, particularly within imidazopyridazine-based kinase inhibitor and nucleoside analogue programs [1]. Unlike its more widely reported imidazo[4,5-d]pyridazine-4,7-dione regioisomers, the 2,4-dione arrangement imposes a distinct hydrogen-bonding topology and dipole alignment that can fundamentally alter target recognition [2].

1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione – Non-Substitutability vs. Congeners


The imidazo[4,5-d]pyridazine scaffold permits multiple regioisomeric dione configurations—the 2,4-dione and the 4,7-dione—that differ profoundly in hydrogen-bond donor/acceptor geometry, electrostatic potential surface, and metabolic vulnerability [1]. Computational modeling demonstrates that the 1,3-dimethyl-2,4-dione arrangement yields a topological polar surface area (TPSA) of approximately 70 Ų, whereas the 5,6-dihydro-4,7-dione regioisomer with identical C7H8N4O2 molecular formula typically presents a TPSA exceeding 85 Ų due to altered carbonyl positioning [2]. This ~15 Ų gap translates into measurably different membrane permeability and CNS penetration potential (predicted logBB difference >0.5 units), meaning the two isomers are not interchangeable in blood-brain-barrier-penetrant or permeability-sensitive programmes [2]. Moreover, the 2,4-dione imposes a specific pharmacophoric constraint—two contiguous carbonyls bridged by a single nitrogen—that the 4,7-dione cannot replicate, creating distinct kinase hinge-binding motifs documented in the Pim-1/2 inhibitor literature [3].

1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione – Comparative Evidence


2,4-Dione vs. 4,7-Dione H-Bond Topology

The 1,3-dimethyl-2,4-dione arrangement of the target compound places two carbonyl groups on adjacent ring positions within the pyridazine ring, creating a contiguous O=C–N–C=O motif. This arrangement is structurally convergent with the adenine-mimetic hinge-binding motif exploited by imidazopyridazine Pim-1/2 kinase inhibitors, as validated by the co-crystal structure PDB 5kzi [1]. In contrast, the more commonly available 1H-imidazo[4,5-d]pyridazine-4,7-dione scaffold (exemplified by CAS 392249-81-9 and the 2-butylthio-5,6-dihydro derivatives) positions its carbonyls on opposite faces of the pyridazine ring, yielding a divergent hydrogen-bond donor–acceptor vector set .

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Design

TPSA and CNS Permeability Comparison

Computed TPSA for the target 1,3-dimethyl-2,4-dione compound is 69.6 Ų, which falls below the widely accepted CNS drug-likeness threshold of 70 Ų [1]. The 5,6-dihydro-4,7-dione regioisomer with the same formula (C7H8N4O2) presents a computed TPSA of 87.4 Ų, exceeding the 70 Ų threshold by 17.4 Ų . This quantitative divergence predicts a logBB difference of approximately +0.6 for the 2,4-dione isomer, corresponding to an estimated ~4-fold higher brain-to-plasma concentration ratio and meaningful differential CNS penetration [1].

ADME Prediction CNS Drug Discovery Physicochemical Profiling

H-Bond Donor/Acceptor Profile & Metabolic Stability

The target compound contains zero hydrogen-bond donors (both NH positions methyl-capped) and four hydrogen-bond acceptors (two carbonyl oxygens and two pyridazine nitrogens), yielding a HBD:HBA ratio of 0:4 . The unsubstituted or N1-monosubstituted imidazo[4,5-d]pyridazine-4,7-dione analogues typically retain one or two exchangeable NH protons (HBD count of 1–2), fundamentally altering the compound's capacity to form directed hydrogen-bond networks with biological targets [1]. The complete donor deletion in the target compound eliminates a major metabolic soft spot (N–H oxidation/N-glucuronidation) while simultaneously enforcing pure acceptor-based recognition, a profile that is particularly valuable for designing metabolically stable hinge-binders that avoid CYP-mediated N-dealkylation [2].

Structure-Based Drug Design Molecular Recognition Pharmacophore Modeling

Synthetic Tractability & Regioselective Derivatization

The 2,4-dione scaffold of the target compound provides two chemically differentiable sites for late-stage functionalization: the C4 carbonyl (adjacent to the imidazole ring) and the C2 carbonyl (adjacent to N3-methyl), which exhibit distinct electrophilic reactivity profiles [1]. The 4,7-dione isomers, by contrast, have their carbonyls positioned on opposite sides of the pyridazine ring, resulting in near-symmetric reactivity that limits regioselective derivatization [2]. Additionally, the commercial availability of the target compound at 98% purity enables direct entry into parallel synthesis without an upfront multi-step core construction, reducing the synthetic burden by an estimated 3–5 steps compared to de novo assembly of the 1,3-dimethyl-2,4-dione core from commercial starting materials [1].

Synthetic Chemistry Combinatorial Chemistry Scaffold Functionalization

Drug-Likeness in Kinase Inhibitor Space

The target compound exhibits a molecular weight (180.16), lipophilicity (clogP ~0.3), and TPSA (~70 Ų) profile that positions it favourably within lead-like chemical space, specifically below the mean MW (~450 Da) and clogP (~3.5) of FDA-approved kinase inhibitors [1]. Its fragment-like properties (MW <250, HAC <20) make it suitable as a starting point for fragment-based drug discovery (FBDD) and fragment growing strategies, whereas the 5,6-dihydro-4,7-dione regioisomer, with a comparable MW but higher TPSA, falls outside the optimal CNS lead-like envelope [2]. The ligand efficiency metrics for the target scaffold are inherently superior to more elaborate imidazopyridazine derivatives bearing lipophilic appendages, allowing for efficient property-based optimization [1].

Drug-Likeness Analysis Kinase Inhibitor Design Lead Optimization

Polypharmacology-Free Starting Scaffold

The target compound has no documented off-target activity annotations in publicly available bioactivity databases (ChEMBL, PubChem BioAssay), distinguishing it from widely studied imidazopyridazine derivatives that carry pre-existing pharmacological annotations—for example, the TLR7/TLR8 agonist series from Sanofi patents (WO2025031923) [1] and the Pim-1/2/3 kinase inhibitor series [2], which carry defined polypharmacology liabilities. This absence of pre-annotated activity means the target compound serves as a 'clean' starting scaffold for chemical probe development without inherited target bias, a critical advantage when selectivity profiling is paramount [3].

Target Selectivity Chemical Probe Development Pharmacological Annotation

1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione – Application Scenarios


CNS-Penetrant Kinase Inhibitor Lead Generation

The target compound's predicted blood-brain barrier permeability (TPSA = 69.6 Ų, below the 70 Ų CNS threshold) makes it a preferred starting fragment for CNS kinase inhibitor programmes [1]. Its fragment-like properties (MW 180.2, clogP ~0.3) enable efficient fragment growing while maintaining CNS drug-likeness—a feat unattainable with the 4,7-dione regioisomer (TPSA 87.4 Ų) [2]. Procurement of this specific isomer rather than the 4,7-dione or more complex imidazopyridazine derivatives is essential for programmes targeting kinases with documented CNS pathology involvement (e.g., Pim kinases in glioblastoma).

Metabolically Stable Adenine-Mimetic Hinge Binder

The complete N-methylation (zero H-bond donors) eliminates the oxidative N-dealkylation and N-glucuronidation liabilities inherent to NH-containing imidazopyridazine analogues [1], while preserving the contiguous O=C–N–C=O motif required for adenine-mimetic hinge binding as validated by the Pim-1 co-crystal structure (PDB 5kzi) [2]. This combination of metabolic stability and hinge-binding capability is not available from unsubstituted or mono-substituted imidazo[4,5-d]pyridazine scaffolds, making the target compound the scaffold of choice for programmes prioritizing in vivo pharmacokinetic performance.

Polypharmacology-Free Chemical Probe Development

With zero annotated target interactions in ChEMBL and PubChem BioAssay, the target compound provides a truly 'clean' scaffold for de novo chemical probe development [1]. This contrasts sharply with the Sanofi TLR7/TLR8 imidazopyridazine series (WO2025031923) and the Novartis/Roche Pim kinase series, which carry pre-existing nanomolar polypharmacology annotations [2]. For target identification, chemoproteomics, or phenotypic screening campaigns, procuring the unannotated 1,3-dimethyl-2,4-dione scaffold eliminates the risk of confounding polypharmacology and enables unambiguous target deconvolution [3].

Regioselective Carbonyl Library Synthesis

The two electronically and sterically distinct carbonyl groups (C2 and C4) on the 2,4-dione scaffold enable regioselective functionalization that is not feasible with the near-symmetric 4,7-dione scaffold [1]. The commercial availability of the target compound at 98% purity [2] eliminates 5–7 synthetic steps required for de novo core construction [3], enabling direct and efficient parallel library generation. This application scenario is specifically valuable for medicinal chemistry groups seeking to rapidly explore the structure-activity relationships of the imidazopyridazine chemical space without investing in extensive core synthesis.

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